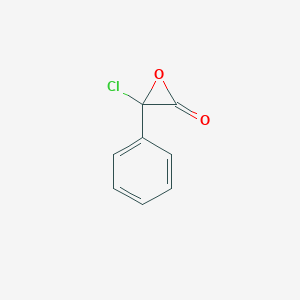
3-Chloro-3-phenyloxiran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3-phenyloxiran-2-one is an organic compound that belongs to the class of epoxides It is characterized by the presence of a three-membered oxirane ring with a chlorine atom and a phenyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-3-phenyloxiran-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetyl chloride with sodium hypochlorite in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions typically include maintaining a temperature range of 0-5°C and using a solvent such as dichloromethane to facilitate the reaction.
化学反応の分析
Types of Reactions
3-Chloro-3-phenyloxiran-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Oxidation: Products include phenylglyoxylic acid or benzoyl chloride.
Reduction: Products include 3-chloro-3-phenyl-1,2-propanediol.
科学的研究の応用
3-Chloro-3-phenyloxiran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of polymers and resins, where its reactive oxirane ring is valuable for cross-linking processes.
作用機序
The mechanism of action of 3-Chloro-3-phenyloxiran-2-one involves its ability to undergo nucleophilic attack due to the presence of the electrophilic oxirane ring. This reactivity allows it to interact with various molecular targets, including enzymes and nucleic acids. The compound can form covalent bonds with these targets, leading to potential biological effects such as inhibition of enzyme activity or disruption of DNA replication.
類似化合物との比較
Similar Compounds
Styrene oxide: Similar in structure but lacks the chlorine atom.
Epichlorohydrin: Contains a chlorine atom but has a different substitution pattern on the oxirane ring.
Phenylglycidyl ether: Similar in having a phenyl group attached to the oxirane ring but lacks the chlorine atom.
Uniqueness
3-Chloro-3-phenyloxiran-2-one is unique due to the presence of both a chlorine atom and a phenyl group on the oxirane ring. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The chlorine atom enhances the electrophilicity of the oxirane ring, making it more reactive towards nucleophiles, while the phenyl group provides additional stability and potential for further functionalization.
特性
CAS番号 |
138061-24-2 |
|---|---|
分子式 |
C8H5ClO2 |
分子量 |
168.57 g/mol |
IUPAC名 |
3-chloro-3-phenyloxiran-2-one |
InChI |
InChI=1S/C8H5ClO2/c9-8(7(10)11-8)6-4-2-1-3-5-6/h1-5H |
InChIキー |
UJAMQIAYZADBCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C(=O)O2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


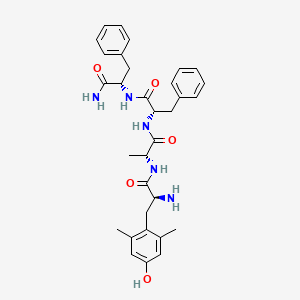
![5-Hydroxy-7-iodo-6-methyl-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14262018.png)
![chloro-bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-[(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]stannane](/img/structure/B14262025.png)

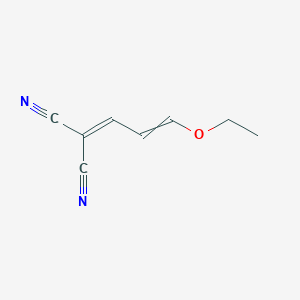
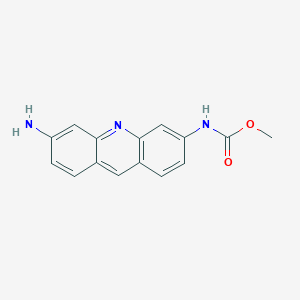
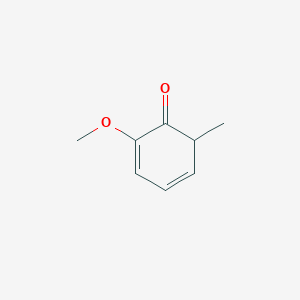

![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
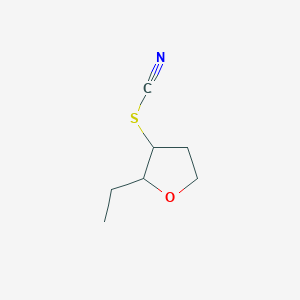
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
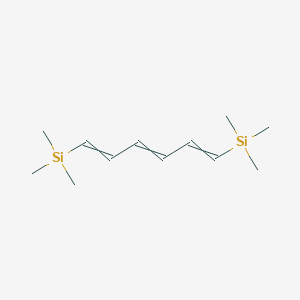
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)

